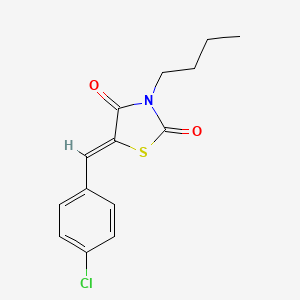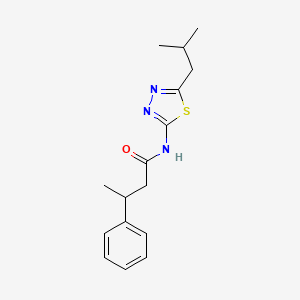
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole compounds, which are related to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, involves cyclization reactions. Specifically, the cyclization of 4-phenoxybutyric acid and N-phenylthiosemicarbazide derivatives using phosphorous oxychloride has been described. This process results in the formation of 1,3,4-thiadiazole compounds clarified using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR (Muğlu et al., 2018).
Molecular Structure Analysis
The molecular structure of related 1,3,4-thiadiazole compounds has been elucidated using various spectroscopic techniques, providing insight into the structural characteristics of these compounds. For example, the crystal structure of a related compound, 2-isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole, was determined by single-crystal X-ray diffraction, highlighting the planarity of the imidazothiadiazole moiety and the dihedral angle with the phenyl group (Li, 2004).
Chemical Reactions and Properties
1,3,4-Thiadiazole compounds exhibit various chemical reactions and properties, including antimicrobial activities. For instance, the synthesized 1,3,4-thiadiazole derivatives have shown antibacterial activity against specific strains such as S. aureus, although they did not exhibit antimicrobial activity against gram-negative bacteria and fungi (Muğlu et al., 2018).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazole derivatives, including solubility and stability, can be influenced by their molecular structure. For example, modifications to the 1,3,4-thiadiazole structure have been explored to improve the solubility and pharmacokinetic properties of these compounds, as seen in the design and synthesis of BPTES analogs (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives are diverse, with some compounds exhibiting significant in vitro anti-inflammatory and analgesic activities. The structure-based drug design and molecular modeling studies have revealed the mechanism of action and specificity of these compounds, particularly against COX-2 enzyme, highlighting their potential as therapeutic agents (Shkair et al., 2016).
properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)11-15-18-19-16(22-15)17-14(20)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSFKIRGHWHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4022452.png)
![5,5'-[(2,5-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022455.png)
![3,4-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4022460.png)
![N-butyl-N-[2-(2-furoylamino)benzoyl]phenylalaninamide](/img/structure/B4022468.png)
![3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4022469.png)
![N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4022479.png)
![4-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}phenyl acetate](/img/structure/B4022511.png)

![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)
![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)
![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)